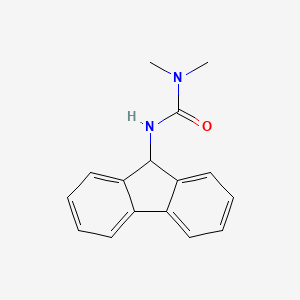

3-(9H-fluoren-9-yl)-1,1-dimethylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluorene derivatives, such as the one you mentioned, are often used in the synthesis of various pharmaceuticals and other biologically active compounds . They typically have a fluorene core structure, which is a polycyclic aromatic hydrocarbon composed of naphthalene and cyclopentene rings .

Synthesis Analysis

While the specific synthesis process for “3-(9H-fluoren-9-yl)-1,1-dimethylurea” is not available, fluorene derivatives are often synthesized through various organic reactions, including chloroacetylation and reactions with various aryl/heteroaryl aldehydes .Molecular Structure Analysis

The molecular structure of fluorene derivatives generally consists of a fluorene core, which is a three-ring structure, with various functional groups attached . The specific structure of “3-(9H-fluoren-9-yl)-1,1-dimethylurea” would likely include a fluorene core with a urea group attached, but without specific information, this is speculative.Chemical Reactions Analysis

Fluorene derivatives can undergo various chemical reactions, depending on the functional groups present . They can participate in oxidation reactions, substitution reactions, and more .Physical And Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives depend on their specific structure . They often have high melting points and are typically solid at room temperature .科学的研究の応用

Reactivity in Organometallic Chemistry

The reactivity of amorphous [YMe 3 ] n with 9-fluorenone in the field of organometallic chemistry has been studied, revealing significant insights into metal-organic interactions. A study found that the reaction of [YMe 3 ] n with 9-fluorenone led to the formation of homoleptic alkoxide [Y(OC 14 H 11 ) 3 ] x with high methyl group transfer economy via 1,2-addition reaction (Dietrich, Meermann, Törnroos, & Anwander, 2006).

Electroluminescent Materials

Studies in the field of materials science have shown the potential of fluorene derivatives in the development of electroluminescent materials. For instance, novel electroluminescent conjugated polyelectrolytes based on polyfluorene have been synthesized, displaying significant promise for use in device fabrication due to their high external quantum efficiencies (Huang, Wu, Wang, Yang, & Cao, 2004).

Phosphorescent Materials for OLEDs

Further research in materials science has explored the use of fluorene derivatives in organic light-emitting diodes (OLEDs). One study focused on homoleptic cyclometalated iridium complexes with fluorene derivatives, finding their application in producing highly efficient red phosphorescence, ideal for OLEDs (Tsuboyama, Iwawaki, Furugori, Mukaide, Kamatani, Igawa, Moriyama, Miura, Takiguchi, Okada, Hoshino, & Ueno, 2003).

Synthesis of Fluorescence Probes

In the realm of chemical synthesis, fluorene derivatives have been employed in the creation of fluorescence probes. For example, the synthesis of N-substituted 2-amino-9,9-dialkylfluorenes has been accomplished, with these compounds showing promise as fluorescence probes for femtosecond solvation dynamics (Saroja, Pingzhu, Ernsting, & Liebscher, 2004).

Fluorescent Sensing Applications

Fluorene derivatives have also found use in fluorescent sensing applications. One study demonstrated the synthesis of a lanthanide-organic framework based on fluorene, which showed high efficiency and selectivity in detecting a variety of cations and anions, marking it as a useful tool in environmental and chemical sensing (Li, Zhou, Bai, & Xing, 2020).

Photoreactions and Photochromism

Investigations into the photoreactions and photochromism of fluorene derivatives have been conducted, revealing their potential in developing novel photoresponsive materials. For instance, the photoreactions of photochromic fluorene derivatives have been studied, showing changes in color upon irradiation, which is reversible upon exposure to white light (Heller & Jenkins, 1984).

Safety And Hazards

特性

IUPAC Name |

3-(9H-fluoren-9-yl)-1,1-dimethylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-18(2)16(19)17-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAUOGRXDRZGRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49647056 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(9H-fluoren-9-yl)-1,1-dimethylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2673612.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide](/img/structure/B2673616.png)

![N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2673618.png)

![3-Methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2673623.png)

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/no-structure.png)

![(4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2673629.png)

![N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2673630.png)